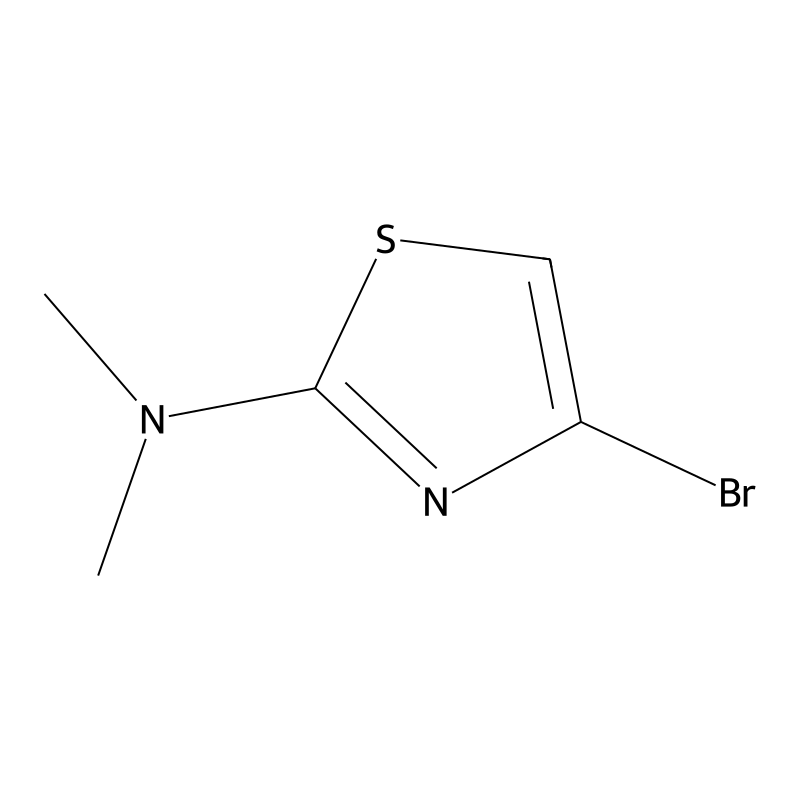4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Suppliers
Chemical suppliers like JK Chemical list the compound in their catalogs, but descriptions typically focus on availability and purchasing information, not research applications [].
Limited Literature Search
Scientific databases like PubChem offer some basic information on the compound's structure and properties, but no citations for published research are available [].
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The presence of the bromine atom at the fourth position of the phenyl ring contributes to its unique properties. The dimethylamino group at the nitrogen atom enhances its solubility and reactivity in various chemical environments. Thiazole derivatives are known for their diverse biological activities and applications in pharmaceuticals.
- Nucleophilic substitutions: The nitrogen atom in the thiazole can act as a nucleophile.
- Oxidation reactions: Thiazole can be oxidized to form sulfoxides or sulfones.
- Condensation reactions: It can react with aldehydes or ketones to form imines or amines.
These reactions are critical for synthesizing derivatives with enhanced biological activity or altered physical properties.
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine exhibits significant biological activity. Research indicates that thiazole derivatives have:
- Antimicrobial properties: They show effectiveness against various bacterial strains, including Mycobacterium tuberculosis and fungi such as Candida albicans .
- Anticancer potential: Some derivatives have demonstrated cytotoxic effects against cancer cell lines .
- Anti-inflammatory effects: Thiazole compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs.
The synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine generally involves:
- Formation of the thiazole ring: This can be achieved through the Hantzsch reaction, where thiourea reacts with appropriate carbonyl compounds under acidic conditions.
- Bromination: The introduction of the bromine atom can be performed using brominating agents such as phosphorus tribromide or N-bromosuccinimide.
- Dimethylation: The dimethylamino group can be introduced via alkylation reactions using methyl iodide in the presence of a base .
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine has several applications:
- Pharmaceuticals: It serves as a scaffold for developing new antimicrobial and anticancer agents.
- Agriculture: Compounds containing thiazole rings are explored for their potential as fungicides and herbicides.
- Material Science: Thiazole derivatives are used in creating dyes and polymers due to their stability and color properties.
Studies on 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine have shown that it interacts with various biological targets:
- Enzyme inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Receptor binding: The compound can bind to receptors in cellular signaling pathways, influencing physiological responses.
These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Similar Compounds
Several compounds share structural similarities with 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine. Here is a comparison highlighting their uniqueness:
Each of these compounds possesses unique properties that make them suitable for various applications, but 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine stands out due to its specific structural features and associated biological activities.








